2-Methoxypropanohydrazide

Vue d'ensemble

Description

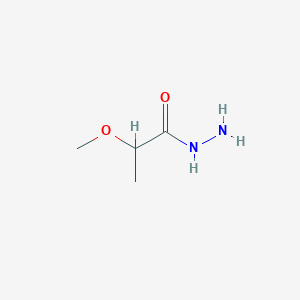

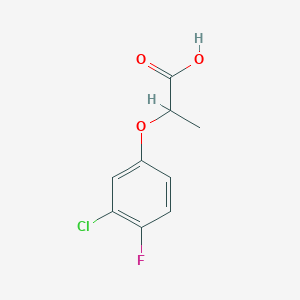

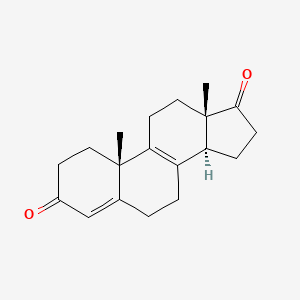

2-Methoxypropanohydrazide is a chemical compound with the linear formula C4H10N2O2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-Methoxypropanohydrazide contains a total of 17 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 N hydrazine, and 1 ether (aliphatic) .

Physical And Chemical Properties Analysis

The molecular weight of 2-Methoxypropanohydrazide is 118.13 . Other physical and chemical properties such as melting point, solubility, and reactivity can be determined through various analytical methods .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- A study focused on the synthesis of novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. These compounds were analyzed for their analgesic, antifungal, antibacterial, and antiproliferative activities. Notably, some synthesized compounds displayed promising analgesic and antiproliferative activities (Vijaya Raj et al., 2007).

Modification of DNA Structure

- Research explored the effects of 2-methoxyestradiol on DNA structure modification in cancer cells, particularly focusing on reactive nitrogen species generation. This study is significant in understanding the mechanistic action of similar compounds on DNA and their potential therapeutic applications in cancer treatment (Górska-Ponikowska et al., 2020).

Insecticidal Applications

- Methoxyfenozide, a related compound, has been studied for its insecticidal properties. It exhibits high efficacy against various caterpillar pests and demonstrates a good safety margin for non-target organisms (Carlson et al., 2001).

Anticancer Mechanisms

- A study examined 2-methoxyestradiol's role in inducing apoptosis in leukemia cells through a free radical-mediated mechanism. The findings suggest potential clinical applications for 2-methoxyestradiol in combination with other ROS-generating agents (Zhou et al., 2003).

Therapeutic and Nutraceutical Applications

- The p-methoxycinnamic acid, a related compound, has been studied for its diverse therapeutic and nutraceutical applications, highlighting its potential in the treatment and prevention of chronic diseases (Płowuszyńska & Gliszczyńska, 2021).

Anti-Trypanosoma Activity

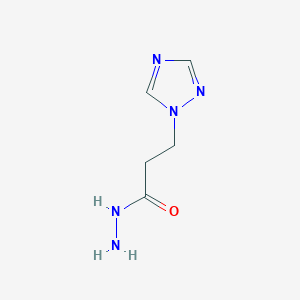

- Research on novel copper complexes, including those with 2-methoxybenzhydrazide derivatives, showed promising in vitro anti-Trypanosoma cruzi activity, suggesting potential for Chagas disease treatment (Paixão et al., 2019).

Aroma and Flavor in Food Science

- Methoxypyrazines, another related group, contribute significantly to the aroma and flavor of various foods, and are a subject of extensive research in food science (Sidhu et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

2-methoxypropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3(8-2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCSGQGGDRALGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586411 | |

| Record name | 2-Methoxypropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypropanehydrazide | |

CAS RN |

887029-63-2 | |

| Record name | 2-Methoxypropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde](/img/structure/B1367728.png)

![2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1367746.png)

![(4Ar,6S,7R,7aR)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxine-6,7-diol](/img/structure/B1367754.png)

![Pyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1367761.png)